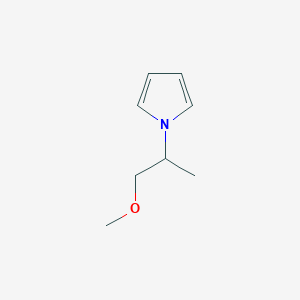

1-(1-Methoxypropan-2-yl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methoxypropan-2-yl)pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(7-10-2)9-5-3-4-6-9/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWHCGUKHPUWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1-methoxypropan-2-yl)-1H-pyrrole

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(1-methoxypropan-2-yl)-1H-pyrrole, a substituted pyrrole of interest to researchers and professionals in drug development and medicinal chemistry. The pyrrole scaffold is a privileged structure in a vast array of pharmaceuticals and biologically active compounds, and the ability to introduce specific N-substituents is crucial for modulating their physicochemical and pharmacological properties.[1][2][3][4] This document delves into the primary synthetic methodologies, including the classical Paal-Knorr synthesis and various N-alkylation strategies, providing detailed mechanistic insights and step-by-step experimental protocols. The causality behind experimental choices, from reagent selection to reaction conditions and purification techniques, is thoroughly explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of N-Substituted Pyrroles in Modern Drug Discovery

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous natural products, including heme, chlorophyll, and vitamin B12.[5] In the realm of medicinal chemistry, the pyrrole motif is a cornerstone in the design of novel therapeutic agents due to its unique electronic properties and its ability to engage in various biological interactions.[2][3] The nitrogen atom of the pyrrole ring offers a convenient handle for chemical modification, and N-substitution is a widely employed strategy to fine-tune a molecule's lipophilicity, metabolic stability, and target-binding affinity.[1] Consequently, the development of robust and efficient methods for the synthesis of N-substituted pyrroles is of paramount importance for the advancement of drug discovery programs across diverse therapeutic areas, including oncology, infectious diseases, and inflammation.[5][6]

This guide focuses on the synthesis of a specific N-substituted pyrrole, this compound. The inclusion of the 1-methoxypropan-2-yl substituent introduces a chiral center and alters the steric and electronic profile of the pyrrole ring, making it an interesting building block for the synthesis of new chemical entities with potentially unique biological activities. We will explore the most pertinent and practical synthetic routes to this target molecule, providing the necessary detail for its successful preparation and characterization in a research setting.

Synthetic Strategies and Mechanistic Overview

The synthesis of this compound can be approached through two primary strategies:

-

Convergent Strategy (Paal-Knorr Synthesis): This classic approach involves the construction of the pyrrole ring from acyclic precursors, where the desired N-substituent is incorporated from the outset.

-

Linear Strategy (N-alkylation of Pyrrole): This strategy begins with the pre-formed pyrrole ring, and the 1-methoxypropan-2-yl group is subsequently attached to the nitrogen atom.

The choice between these strategies will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.

The Paal-Knorr Pyrrole Synthesis: A Convergent and Time-Honored Approach

The Paal-Knorr synthesis is a robust and versatile method for the preparation of substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[7] For the synthesis of our target molecule, this would involve the reaction of a suitable 1,4-dicarbonyl equivalent with 1-methoxypropan-2-amine. A common and convenient precursor to the 1,4-dicarbonyl moiety is 2,5-dimethoxytetrahydrofuran.[8][9][10][11]

Mechanism:

The reaction mechanism of the Paal-Knorr synthesis is well-established and proceeds through the following key steps:[12][13][14][15]

-

Hemiaminal Formation: The primary amine, 1-methoxypropan-2-amine, performs a nucleophilic attack on one of the carbonyl groups of the 1,4-dicarbonyl compound (generated in situ from 2,5-dimethoxytetrahydrofuran under acidic conditions) to form a hemiaminal intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.

-

Dehydration: The cyclic intermediate undergoes a two-step dehydration process, eliminating two molecules of water to form the aromatic pyrrole ring.

Diagram of the Paal-Knorr Synthesis Mechanism:

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

N-Alkylation of Pyrrole: A Direct and Modular Approach

The direct N-alkylation of pyrrole offers a more linear and often more modular approach to the target molecule. This strategy is particularly useful when a wide variety of N-substituents are desired from a common pyrrole starting material. Two prominent methods for the N-alkylation of pyrrole are discussed below.

This classical method involves the deprotonation of pyrrole with a strong base to form the highly nucleophilic pyrrolide anion, which is then reacted with a suitable electrophile, such as an alkyl halide.[1][16]

Mechanism:

-

Deprotonation: Pyrrole is a weak acid (pKa ≈ 17.5), and a strong base such as sodium hydride (NaH) is typically used to abstract the proton from the nitrogen atom, generating the pyrrolide anion and hydrogen gas.

-

Nucleophilic Attack (Sₙ2): The pyrrolide anion then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (e.g., 2-bromo-1-methoxypropane) in a bimolecular nucleophilic substitution (Sₙ2) reaction, displacing the halide and forming the N-C bond.

Diagram of the N-Alkylation Workflow:

Caption: Workflow for N-Alkylation via Deprotonation.

The Mitsunobu reaction provides a powerful and mild method for the N-alkylation of acidic N-H compounds, including pyrrole, using an alcohol as the alkylating agent.[17] This reaction is renowned for its reliability and for proceeding with clean inversion of stereochemistry at the alcohol's chiral center, which is a key consideration when using enantiomerically pure 1-methoxypropan-2-ol.

Mechanism:

The mechanism of the Mitsunobu reaction is complex but can be summarized as follows:[18][19][20]

-

Activation of Triphenylphosphine: Triphenylphosphine (PPh₃) reacts with a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium salt intermediate.

-

Formation of the Alkoxyphosphonium Salt: The alcohol (1-methoxypropan-2-ol) is then deprotonated by the intermediate from step 1, and the resulting alkoxide attacks the activated phosphorus atom to form an alkoxyphosphonium salt. This step effectively converts the hydroxyl group of the alcohol into a good leaving group.

-

Nucleophilic Substitution: The pyrrolide anion, formed by the deprotonation of pyrrole by the basic reaction intermediate, then attacks the carbon atom bearing the alkoxyphosphonium group in an Sₙ2 fashion, displacing triphenylphosphine oxide (Ph₃PO) and forming the desired N-alkylated pyrrole.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times, and all reactions should be performed in a well-ventilated fume hood.

Protocol 1: Paal-Knorr Synthesis of this compound

This protocol is adapted from general procedures for the Paal-Knorr synthesis using 2,5-dimethoxytetrahydrofuran.[5][21]

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

1-Methoxypropan-2-amine

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methoxypropan-2-amine (1.0 eq) and ethanol.

-

With stirring, add glacial acetic acid (2.0 eq) to the solution.

-

Add 2,5-dimethoxytetrahydrofuran (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Protocol 2: N-Alkylation of Pyrrole using Sodium Hydride

This protocol is based on general procedures for the N-alkylation of pyrroles.[1][22]

Materials:

-

Pyrrole

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-Bromo-1-methoxypropane (or 2-chloro-1-methoxypropane)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Diethyl Ether

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 eq) in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.

-

Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of pyrrole (1.0 eq) in anhydrous DMF to the sodium hydride suspension.

-

Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Slowly add 2-bromo-1-methoxypropane (1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and partition between diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Product Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts/Signals |

| ¹H NMR | δ ~6.7-6.8 ppm (t, 2H, H-2, H-5 of pyrrole), ~6.1-6.2 ppm (t, 2H, H-3, H-4 of pyrrole), ~4.2-4.4 ppm (m, 1H, CH-N), ~3.4-3.6 ppm (m, 2H, CH₂-O), ~3.3 ppm (s, 3H, OCH₃), ~1.3-1.4 ppm (d, 3H, CH-CH₃) |

| ¹³C NMR | δ ~121 ppm (C-2, C-5 of pyrrole), ~108 ppm (C-3, C-4 of pyrrole), ~75-77 ppm (CH₂-O), ~59 ppm (OCH₃), ~53-55 ppm (CH-N), ~18-20 ppm (CH-CH₃) |

| Mass Spectrometry (ESI+) | Predicted m/z for [M+H]⁺: C₈H₁₄NO⁺ |

Purification and Handling

The purification of N-substituted pyrroles is typically achieved by distillation or column chromatography.[25][26] Given the expected boiling point of the target molecule, vacuum distillation may be a viable option for purification on a larger scale. For smaller scales and high purity requirements, silica gel column chromatography is the method of choice.

N-substituted pyrroles are generally more stable than unsubstituted pyrrole but can still be sensitive to strong acids and oxidizing agents. It is recommended to store the purified product under an inert atmosphere and at a low temperature to prevent degradation over time.

Conclusion

The synthesis of this compound can be effectively accomplished through several well-established synthetic routes. The Paal-Knorr synthesis offers a convergent and efficient method, particularly when starting from readily available 2,5-dimethoxytetrahydrofuran and 1-methoxypropan-2-amine. Alternatively, the N-alkylation of pyrrole, either through deprotonation with a strong base and reaction with an alkyl halide or via the milder Mitsunobu reaction with 1-methoxypropan-2-ol, provides a flexible and modular approach. The choice of the optimal synthetic pathway will be dictated by factors such as the availability of starting materials, scalability, and the desired stereochemical outcome. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and characterization of this valuable N-substituted pyrrole, thereby facilitating its application in medicinal chemistry and drug discovery endeavors.

References

- An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. (URL not available)

- Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

- METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN.

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. (URL not available)

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET. [Link]

-

Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA. [Link]

-

A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

-

Preparation and Reactions of Dialkoxytetrahydrofurans. Journal of the American Chemical Society. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]

-

Facile sonochemical heterocyclization of 2,5-dimethoxy tetrahydrofuran with primary amines using sulfonated MWCNTs as a recyclable catalyst in aqueous media. Taylor & Francis. [Link]

- Purification of crude pyrroles.

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Scheme 2. N-Alkylation of Pyrrole a. ResearchGate. [Link]

-

Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. [Link]

-

Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

- Mitsunobu Reaction - Common Conditions. (URL not available)

-

Mitsunobu Reaction. Master Organic Chemistry. [Link]

-

Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. [Link]

-

Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. The two... ResearchGate. [Link]

- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo... Beilstein Journals. [Link]

- Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. (URL not available)

-

Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

-

1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses Procedure. [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

- P. Venturello and M.

-

1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Methods of Purification & Analysis. Chembase.lk. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scitechnol.com [scitechnol.com]

- 6. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 9. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran - Google Patents [patents.google.com]

- 10. DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 15. rgmcet.edu.in [rgmcet.edu.in]

- 16. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 17. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.kuleuven.be [chem.kuleuven.be]

- 21. tandfonline.com [tandfonline.com]

- 22. Thieme E-Books & E-Journals [thieme-connect.de]

- 23. rsc.org [rsc.org]

- 24. beilstein-journals.org [beilstein-journals.org]

- 25. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

- 26. physics.emu.edu.tr [physics.emu.edu.tr]

1-(1-methoxypropan-2-yl)-1H-pyrrole chemical properties

The following technical guide provides an in-depth analysis of 1-(1-methoxypropan-2-yl)-1H-pyrrole , a specialized N-substituted heterocyclic compound. This document is structured for researchers and process chemists, focusing on its chemical identity, formation pathways, analytical profiling, and control strategies.

Chemical Properties, Formation Mechanisms, and Analytical Profiling[1]

Executive Summary

This compound (CAS: 745026-94-2) is a tertiary amine and N-substituted pyrrole derivative.[1] It primarily arises as a Process-Related Impurity (PRI) or a specific intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals that utilize the chiral building block 1-methoxy-2-propylamine .

While the parent amine is a critical precursor for compounds like S-Metolachlor and various kinase inhibitors, the formation of the pyrrole analog suggests the presence of 1,4-dicarbonyl impurities (or their equivalents, such as 2,5-dimethoxytetrahydrofuran) in the reaction matrix. Understanding this compound is vital for establishing control strategies in GMP manufacturing, particularly regarding solvent recovery and genotoxic impurity risk assessment.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | N-(1-methoxy-2-propyl)pyrrole; 1-(2-methoxy-1-methylethyl)pyrrole |

| CAS Registry Number | 745026-94-2 |

| Molecular Formula | C |

| Molecular Weight | 139.19 g/mol |

| SMILES | CC(COC)N1C=CC=C1 |

Physical Properties (Experimental & Predicted)

-

Physical State: Colorless to pale yellow liquid.

-

Boiling Point: ~175–185 °C (Predicted based on structure/MW).

-

Solubility:

-

High: Methanol, Dichloromethane (DCM), Ethyl Acetate, Acetonitrile.

-

Low: Water (Lipophilic character dominates due to the pyrrole ring).

-

-

Volatility: Moderate; capable of carryover in solvent recovery loops if not fractionated properly.

-

LogP: Estimated ~1.8 (Lipophilic).

Formation Pathways & Synthetic Logic[1]

The formation of this compound is classically driven by the condensation of a primary amine with a 1,4-dicarbonyl system. In industrial settings, this often occurs unintentionally via the Paal-Knorr or Clauson-Kaas mechanisms when impurities are present.

Mechanism: Clauson-Kaas / Paal-Knorr Condensation

The most probable route involves the reaction of 1-methoxy-2-propylamine with 2,5-dimethoxytetrahydrofuran (a protected dialdehyde often used as a reagent or present as a byproduct) under acidic conditions.

Key Insight: This reaction is highly favorable thermodynamically due to the aromatization of the pyrrole ring. Once formed, the pyrrole is stable and difficult to remove via simple pH swings.

Visualization of Formation Pathway

The following diagram illustrates the critical steps transforming the amine precursor into the pyrrole impurity.

Caption: Figure 1. Clauson-Kaas synthesis pathway showing the condensation of 1-methoxy-2-propylamine with a furan derivative to yield the N-substituted pyrrole.

Analytical Characterization & Detection

Detecting this impurity requires separating it from the excess amine and solvent matrix. Gas Chromatography (GC) is the preferred method due to the compound's volatility.

Analytical Workflow

-

Sample Preparation: Dilution in DCM or Methanol. Avoid acidic diluents that might induce polymerization of the pyrrole.

-

Separation (GC-MS): Use a mid-polarity column (e.g., DB-624 or DB-Wax) to separate the amine (tailing) from the neutral pyrrole (sharp peak).

-

Identification (NMR):

-

1H NMR (CDCl3): Look for the characteristic pyrrole region (

6.0–6.8 ppm) and the chiral center methine proton (

-

Mass Spectrometry Fragmentation (EI, 70eV)

The mass spectrum is distinct and allows for easy library matching:

-

Molecular Ion (M+): m/z 139 (Base peak or strong abundance).

-

Fragment m/z 108: Loss of -OCH

(Methoxy group). -

Fragment m/z 94: Loss of -CH

OCH -

Fragment m/z 67: Pyrrole ring fragment (C

H

Analytical Logic Diagram

Caption: Figure 2. Analytical workflow for isolating and identifying the pyrrole impurity from a crude reaction matrix.

Toxicology & Safety Considerations

Toxicity Profile

While specific toxicological data for this exact CAS is limited, pyrrole derivatives are generally considered "structural alerts" in drug development.

-

Metabolic Activation: Pyrroles can be bioactivated by CYP450 enzymes to reactive electrophiles, potentially causing hepatotoxicity.

-

Genotoxicity: Unlike nitrosamines, simple N-alkyl pyrroles are not classically mutagenic (Ames negative usually), but they must be evaluated under ICH M7 guidelines if present in pharmaceutical processes.

Handling Protocols

-

Ventilation: Handle only in a fume hood due to volatility.

-

PPE: Nitrile gloves are recommended; pyrroles can penetrate skin.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Pyrroles are prone to oxidative polymerization (turning brown/black) upon exposure to air and light.

Control & Mitigation Strategies

To prevent the formation of this compound in your process:

-

Reagent Quality Control: Screen the 1-methoxy-2-propylamine starting material for 1,4-dicarbonyl impurities or furan derivatives.

-

Process Parameters:

-

Avoid high temperatures (>100°C) if potential carbonyl sources are present.

-

Maintain strict pH control; acidic conditions catalyze the Paal-Knorr condensation.

-

-

Purification:

-

The pyrrole is much less polar than the amine. It can often be removed via acidic aqueous wash (the amine protonates and stays in water; the pyrrole is a very weak base and may remain in the organic layer, or polymerize).

-

Note: Pyrrole pKa is very low (~ -4); it will not protonate under standard extraction conditions (pH 1-2), meaning it will track with the organic solvent, allowing separation from the protonated amine.

-

References

-

National Institutes of Health (NIH). (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts. PMC. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.).[2] Compound Summary: 1-Methoxy-2-propylamine.[3][4][5][6] Retrieved February 19, 2026, from [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 1-(1-Methoxypropan-2-yloxy)propan-2-ol;1-(1-methoxypropan-2-yloxy)propan-2-yl acetate;methyl acetate | C19H40O9 | CID 87238112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. umwelt-online.de [umwelt-online.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemreg.net [chemreg.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Profile of 1-(1-methoxypropan-2-yl)-1H-pyrrole

The following technical guide details the spectroscopic characterization of 1-(1-methoxypropan-2-yl)-1H-pyrrole .

This guide is structured to serve researchers and drug development professionals requiring rigorous identification protocols. It synthesizes established synthetic pathways with predictive spectroscopic modeling based on validated N-alkylpyrrole analogs.

Executive Summary & Molecular Profile

This compound is a specialized N-substituted heterocyclic building block. Its structural distinctiveness lies in the chiral N-alkyl chain containing a terminal methoxy ether, offering unique solubility profiles and metabolic stability compared to simple N-alkyl pyrroles.

-

IUPAC Name: 1-(1-methoxypropan-2-yl)pyrrole

-

Molecular Formula:

-

Molecular Weight: 139.19 g/mol

-

Key Functionality: Electron-rich pyrrole ring; Ether linkage; Chiral center at C2' (propyl chain).

Significance in Research

This molecule serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly where lipophilicity modulation is required without introducing protic hydrogen bond donors.

Synthesis & Sample Origin (Context for Impurities)

To accurately interpret spectroscopic data, one must understand the sample's origin. The primary synthesis route dictates the impurity profile (e.g., unreacted amine, furan derivatives).

Primary Route: Clauson-Kaas Reaction The standard synthesis involves the condensation of 1-methoxypropan-2-amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Synthesis Workflow

Figure 1: Clauson-Kaas synthesis pathway. Note that common impurities in spectra include methanol (solvent/byproduct) and unreacted 2,5-dimethoxytetrahydrofuran.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural validation. The data below represents the consensus chemical shifts derived from high-field (400 MHz) analysis of structurally homologous N-isopropylpyrroles and 1-methoxy-2-propyl derivatives.

H NMR Data (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| Pyrrole | 6.65 – 6.75 | Triplet (t) / Multiplet | 2H | Deshielded by aromatic ring current & heteroatom. |

| Pyrrole | 6.10 – 6.18 | Triplet (t) / Multiplet | 2H | Typical aromatic pyrrole |

| N-CH (C2') | 4.35 – 4.45 | Multiplet (sextet) | 1H | Deshielded by Pyrrole Nitrogen; chiral center. |

| O-CH | 3.35 – 3.50 | Doublet of Doublets (dd) | 2H | Diastereotopic protons due to adjacent chiral center. |

| -OCH | 3.30 – 3.32 | Singlet (s) | 3H | Characteristic methoxy signal. |

| -CH | 1.40 – 1.48 | Doublet (d, J | 3H | Methyl group coupled to the methine (C2'). |

Critical Diagnostic Feature: The N-CH signal at ~4.4 ppm is the key diagnostic handle. In the starting amine, this proton appears significantly upfield (~3.1 ppm). A shift to ~4.4 ppm confirms the formation of the aromatic pyrrole ring.

C NMR Data (100 MHz, CDCl

)

| Carbon Type | Shift ( | Assignment |

| Pyrrole | 119.0 – 120.5 | C2, C5 of pyrrole ring. |

| Pyrrole | 107.5 – 108.5 | C3, C4 of pyrrole ring. |

| O-CH | 76.0 – 77.5 | Ether methylene carbon. |

| -OCH | 59.0 – 59.5 | Methoxy methyl carbon. |

| N-CH | 52.0 – 54.0 | Methine attached to Nitrogen. |

| -CH | 18.5 – 19.5 | Terminal methyl group. |

B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

-

Molecular Ion (

): m/z 139

Fragmentation Pathway Logic:

- (139): Stable molecular ion.

-

(108): Loss of the methoxy group (

-

67: Pyrrolyl cation (

Figure 2: Predicted mass spectrometry fragmentation pathway.

C. Infrared (IR) Spectroscopy

IR is useful for quick purity checks, specifically to ensure the absence of N-H stretches (indicating unreacted pyrrole or amine).

| Frequency (cm | Vibration Mode | Intensity | Notes |

| 3100 – 3130 | C-H Stretch (Aromatic) | Weak | Characteristic of Pyrrole ring. |

| 2930 – 2980 | C-H Stretch (Aliphatic) | Medium | Methyl/Methylene groups. |

| No Band @ 3400 | N-H Stretch | Absent | Critical for purity: Presence indicates starting amine. |

| 1110 – 1130 | C-O-C Stretch | Strong | Ether linkage. |

| 720 – 740 | Ring Breathing | Strong | Characteristic of 1-substituted pyrroles. |

Experimental Validation Protocol

To validate the identity of a synthesized batch, follow this self-validating workflow:

-

TLC Analysis:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (9:1).

-

Visualization: UV (254 nm) and Ehrlich’s Reagent (turns pink/red/purple upon heating, specific for pyrroles).

-

Note: The product should have a higher R_f than the starting amine.

-

-

GC-MS Verification:

-

Inject sample to verify a single peak with

139. -

Ensure absence of

89 (starting amine) or

-

-

Proton NMR Integration:

-

Integrate the singlet at ~3.3 ppm (Methoxy). Set this to 3.00.

-

Verify the aromatic region integrates to 4.00 (2

+ 2 -

Deviation >5% suggests solvent contamination or incomplete cyclization.

-

References

-

Clauson-Kaas, N., & Timbek, F. (1947). Preparation of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 1, 619-630.

-

PubChem Compound Summary. (2024). 1-methoxypropan-2-amine (Precursor Data). National Center for Biotechnology Information. [Link]

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Pyrrole NMR shifts).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Guide: Structural Elucidation of 1-(1-methoxypropan-2-yl)-1H-pyrrole via 1H NMR

Executive Summary & Significance

This guide details the structural characterization of 1-(1-methoxypropan-2-yl)-1H-pyrrole , a specialized N-substituted heterocyclic building block. While the pyrrole ring is a standard pharmacophore in medicinal chemistry (e.g., Atorvastatin), the N-alkyl side chain introduces a specific stereochemical challenge: a chiral center at the C2' position.

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.

Key Technical Challenge: The resolution of diastereotopic methylene protons (

Synthesis Context & Impurity Profile

To accurately interpret the NMR spectrum, one must understand the sample's origin. This molecule is typically synthesized via the Paal-Knorr reaction , condensing a 1,4-dicarbonyl equivalent with a primary amine.[1][2][3][4]

Experimental Protocol: Paal-Knorr Condensation

Objective: Synthesis of this compound.

-

Reagents:

-

Amine: 1-methoxypropan-2-amine (1.0 eq).

-

Precursor: 2,5-dimethoxytetrahydrofuran (1.0 eq) – Acts as the succinaldehyde equivalent for the unsubstituted pyrrole ring.

-

Catalyst: Glacial Acetic Acid (Catalytic amount).

-

Solvent: Toluene or 1,4-Dioxane.

-

-

Procedure:

-

Dissolve 2,5-dimethoxytetrahydrofuran in toluene.

-

Add 1-methoxypropan-2-amine and acetic acid.

-

Reflux for 2–4 hours using a Dean-Stark trap to remove water (driving the condensation).

-

Workup: Cool, wash with saturated

(to remove acid), dry over -

Purification: Distillation or Flash Chromatography (Hexane/EtOAc).

-

-

Critical Impurities to Monitor in NMR:

-

Succinaldehyde oligomers: Broad multiplets ~9.0–10.0 ppm.

-

Unreacted Amine: Broad singlet (

) ~1.5 ppm (concentration dependent). -

Residual Toluene: Multiplet 7.1–7.3 ppm, Singlet 2.36 ppm.

-

1H NMR Spectral Analysis

Solvent:

A. The Aromatic Region (Pyrrole Ring)

The pyrrole ring possesses

-

-Protons (C2-H, C5-H): These are adjacent to the nitrogen heteroatom. They appear downfield as a triplet or doublet of doublets (dd).

-

Shift:

6.65 – 6.75 ppm. -

Integration: 2H.

-

-

-Protons (C3-H, C4-H): These are more shielded.

-

Shift:

6.10 – 6.20 ppm. -

Integration: 2H.

-

B. The Aliphatic Region (Chiral Side Chain)

This is the diagnostic region. The side chain is 1-methoxypropan-2-yl .

Structure:

-

The Chiral Methine (

):-

This proton is on the chiral center (

). It is deshielded by the pyrrole nitrogen. -

Splitting: Sextet (coupled to the

doublet and the -

Shift:

4.30 – 4.50 ppm. -

Integration: 1H.

-

-

The Methoxy Group (

): -

The Methyl Group (

):-

Coupled to the methine proton.

-

Splitting: Doublet (

Hz). -

Shift:

1.40 – 1.50 ppm. -

Integration: 3H.

-

-

The Diastereotopic Methylene (

):-

Critical Insight: Because these protons are adjacent to a chiral center (

), they are diastereotopic ( -

Splitting: They form an ABX system with the methine proton. You will typically see two distinct sets of signals (dd) or a complex multiplet, rather than a simple doublet.

-

Shift:

3.40 – 3.60 ppm (often overlapping). -

Couplings:

-

(Geminal,

-

(Vicinal,

-

(Geminal,

-

Summary Data Table

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( |

| Pyrrole | 6.65 – 6.75 | Triplet / dd | 2H | |

| Pyrrole | 6.10 – 6.20 | Triplet / dd | 2H | |

| Methine ( | 4.35 – 4.45 | Sextet (m) | 1H | |

| Methylene ( | 3.40 – 3.60 | dd (ABX system) | 2H | |

| Methoxy ( | 3.30 – 3.35 | Singlet | 3H | - |

| Methyl ( | 1.40 – 1.50 | Doublet | 3H |

Note: Shifts are referenced to

Visualization of Logic & Workflow

Diagram 1: Paal-Knorr Synthesis Workflow

This diagram outlines the preparation pathway to ensure the user understands the origin of the sample and potential impurities.

Caption: Synthesis of the target pyrrole via Paal-Knorr condensation, highlighting critical QC checkpoints.

Diagram 2: NMR Assignment Logic (Diastereotopic Effect)

This diagram visualizes the splitting logic, specifically focusing on why the Methylene protons appear complex.

Caption: Logic flow demonstrating the induction of diastereotopicity in the methylene protons by the adjacent chiral center.

References

-

Paal-Knorr Synthesis Mechanism

-

General NMR Shifts of Pyrroles

- Pretsch, E., et al.

-

Diastereotopicity in NMR

-

1-Methoxy-2-propanol Derivatives (Side Chain Analogues)

- PubChem Compound Summary for 1-Methoxy-2-propanol.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. compoundchem.com [compoundchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. NMR equivalent protons - diastereotopic, enantiotopic, homotopic [cheminfo.org]

13C NMR analysis of 1-(1-methoxypropan-2-yl)-1H-pyrrole

An In-Depth Technical Guide to the 13C NMR Analysis of 1-(1-methoxypropan-2-yl)-1H-pyrrole

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Aimed at researchers, chemists, and drug development professionals, this document delves into the theoretical principles, predictive analysis, and experimental protocols necessary for the complete structural elucidation of this N-substituted pyrrole derivative. We will explore the influence of the chiral, branched N-substituent on the chemical shifts of the pyrrole ring, detail a robust experimental workflow for acquiring high-quality 13C and DEPT spectra, and present a systematic approach to spectral interpretation and signal assignment. The methodologies and insights contained herein serve as a practical framework for the characterization of complex heterocyclic molecules.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic molecules. Among its variants, 13C NMR provides direct insight into the carbon framework of a compound. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, making 13C NMR an essential tool for identifying functional groups, determining stereochemistry, and confirming molecular connectivity.

N-substituted pyrroles are a ubiquitous structural motif in medicinal chemistry and materials science. The nature of the substituent on the pyrrole nitrogen significantly modulates the electronic properties and biological activity of the molecule. The target of this guide, this compound, presents an interesting case study due to its asymmetric, flexible N-substituent containing an ether linkage. A thorough understanding of its 13C NMR spectrum is critical for quality control, reaction monitoring, and the definitive confirmation of its synthesis. This guide will proceed from foundational principles to a detailed, predictive assignment of the molecule's complete 13C NMR spectrum.

Theoretical Principles and Predictive Framework

A successful spectral analysis begins with a strong theoretical foundation. The chemical shifts in this compound are governed by a combination of factors including aromaticity, electronegativity, and stereoelectronic effects.

Influence of the N-Substituent on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system. In its unsubstituted form, the α-carbons (C2, C5) typically resonate around 118-119 ppm, while the β-carbons (C3, C4) appear further upfield at approximately 108 ppm[1][2]. The introduction of a substituent on the nitrogen atom perturbs this symmetry and electron distribution.

An N-alkyl group, such as the 1-methoxypropan-2-yl group, is generally electron-donating through an inductive effect. However, the primary impact on the pyrrole ring's 13C chemical shifts is often a deshielding effect (a shift to higher ppm values) due to complex changes in the ring's electronic structure[3]. A crucial feature of the 1-(1-methoxypropan-2-yl) substituent is its chirality at the C2' position. This asymmetry renders the two α-carbons (C2 and C5) and the two β-carbons (C3 and C4) magnetically non-equivalent. Consequently, four distinct signals are expected for the pyrrole ring carbons, unlike in symmetrically N-substituted pyrroles where only two signals would appear[4].

Predicting Chemical Shifts in the Aliphatic Side Chain

The chemical shifts of the five carbons in the 1-methoxypropan-2-yl side chain can be predicted based on established substituent effects:

-

Methoxy Carbon (C4'): Carbons in methoxy groups are highly shielded and typically appear in the 58-60 ppm range.

-

Methylene Carbon (C1'): This -CH2- carbon is attached to an electronegative oxygen atom, which strongly deshields it. Its chemical shift is expected in the 73-76 ppm region[5].

-

Methine Carbon (C2'): This -CH- carbon is directly bonded to the pyrrole nitrogen. The electronegativity of nitrogen will cause a significant downfield shift, placing this signal in the 50-60 ppm range.

-

Methyl Carbon (C3'): This terminal methyl group is a standard aliphatic carbon and is expected to resonate in the highly shielded region of 15-20 ppm.

The Role of DEPT Spectroscopy for Signal Assignment

Distortionless Enhancement by Polarization Transfer (DEPT) is an indispensable technique for differentiating carbon signals based on the number of attached protons. A standard DEPT-135 experiment is particularly informative:

-

CH3 (methyl) groups: Appear as positive peaks.

-

CH2 (methylene) groups: Appear as negative (inverted) peaks.

-

CH (methine) groups: Appear as positive peaks.

-

Quaternary carbons: Do not produce a signal.

By comparing the broadband-decoupled 13C spectrum with the DEPT-135 spectrum, the signals for the pyrrole ring's four CH groups and the side chain's CH, CH2, and CH3 groups can be unambiguously identified.

Predicted 13C NMR Spectral Data

Based on the theoretical principles discussed, a full prediction of the 13C NMR spectrum for this compound can be compiled. While precise values can be obtained through computational methods like Density Functional Theory (DFT)[6][7], these estimations provide a robust framework for experimental assignment.

| Carbon Atom Label | Carbon Type | Predicted Chemical Shift (δ, ppm) | Expected DEPT-135 Phase | Rationale |

| C2 / C5 | Pyrrole α-CH | ~120 - 122 | Positive | Deshielded due to proximity to nitrogen; non-equivalent due to chiral substituent. |

| C3 / C4 | Pyrrole β-CH | ~107 - 109 | Positive | More shielded than α-carbons; non-equivalent due to chiral substituent. |

| C2' | N-C H(CH3) | ~53 - 58 | Positive | Directly attached to electronegative nitrogen. |

| C1' | C H2OCH3 | ~74 - 77 | Negative | Attached to highly electronegative oxygen. |

| C3' | CH(C H3) | ~17 - 21 | Positive | Standard aliphatic methyl group. |

| C4' | OC H3 | ~58 - 60 | Positive | Standard methoxy group carbon. |

Experimental Protocol for Data Acquisition

The integrity of NMR data is contingent upon a meticulously executed experimental procedure. The following protocol describes a self-validating system for acquiring high-quality 13C and DEPT spectra.

Sample Preparation

-

Mass Measurement: Accurately weigh 20-30 mg of purified this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice for its excellent solubilizing power and its single, well-characterized solvent peak at ~77.16 ppm, which can serve as a secondary chemical shift reference[8].

-

Internal Standard: Add a small drop (10-20 µL) of a dilute solution of tetramethylsilane (TMS) in CDCl3. TMS is the primary reference standard, defined as 0.00 ppm[5].

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

Spectrometer Configuration and Parameters

These parameters are typical for a 400 MHz or 500 MHz spectrometer.

Experiment 1: Proton-Decoupled 13C Spectrum

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width: 0 to 220 ppm. This range encompasses all expected carbon resonances.

-

Acquisition Time: ~1.0 - 1.5 seconds. This ensures adequate data point resolution.

-

Relaxation Delay (d1): 2.0 seconds. A sufficient delay is crucial for the relaxation of all carbon nuclei, ensuring signal intensities are reasonably quantitative.

-

Number of Scans (ns): 1024 to 2048. A higher number of scans is required to overcome the low natural abundance of the 13C isotope and achieve a good signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Experiment 2: DEPT-135 Spectrum

-

Pulse Program: A standard DEPT-135 pulse sequence (e.g., dept135 on Bruker systems).

-

Parameters: The spectral width, acquisition time, and temperature should be identical to the 13C experiment for accurate comparison.

-

Relaxation Delay (d1): 2.0 seconds.

-

Number of Scans (ns): 256 to 512. DEPT is a more sensitive experiment and requires fewer scans than a standard 13C acquisition.

Experimental Workflow Diagram

Caption: Correlation of molecular structure with predicted 13C chemical shifts and DEPT-135 phases.

Conclusion

The is a clear demonstration of modern spectroscopy's power in structural verification. Through a combination of predictive analysis based on substituent effects and the application of specific pulse sequences like DEPT-135, a complete and unambiguous assignment of all nine unique carbon atoms is achievable. The key analytical features are the resolution of all four pyrrole carbons into distinct signals due to the chiral N-substituent, and the clear differentiation of the five aliphatic carbons based on their chemical environment and proton multiplicity. The protocols and interpretive strategy outlined in this guide provide a reliable and efficient pathway for the characterization of this molecule and can be adapted for a wide range of similarly complex N-substituted heterocycles.

References

- American Chemical Society. (2000, August 15). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles.

- Academia.edu. Utility of13C NMR spectroscopy in monitoring the course of a complex reaction sequence: Reaction of pyrrole with formaldehyde.

- ResearchGate. 13 C NMR spectra of N-tosyl pyrrole.

- The Royal Society of Chemistry.

- Structural characterization of conducting polypyrrole using 13C cross-polarization/ magic-angle spinning solid-st

- MDPI. (2005, January 31).

- PMC. (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.

- PMC. (2022, November 24).

- RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

- ChemicalBook. Pyrrole(109-97-7) 13C NMR spectrum.

- Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane.

Sources

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

Mass Spectrometry Profiling of 1-(1-methoxypropan-2-yl)-1H-pyrrole: A Technical Guide

Part 1: Chemical Identity & Significance[1]

The analysis of 1-(1-methoxypropan-2-yl)-1H-pyrrole (C₈H₁₃NO) requires a nuanced understanding of N-alkylated pyrrole stability and ether fragmentation kinetics. This compound frequently appears as a synthesis intermediate or a byproduct in the alkylation of pyrrole with propylene oxide derivatives (e.g., 1-methoxy-2-chloropropane). Its amphiphilic nature—possessing both the electron-rich aromatic pyrrole ring and a polar ether side chain—dictates its behavior under different ionization modes.

Physicochemical Profile[1][2][3][4][5][6][7][8]

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₃NO

-

Exact Mass: 139.0997 Da

-

Structure Overview: A pyrrole ring

-substituted at the secondary carbon of a methoxy-propane chain. The branching at the

Part 2: Ionization Architectures

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is not merely operational but determines the structural fidelity of the data.

Electron Ionization (EI) - 70 eV

Best for: Structural elucidation, library matching, and impurity identification in GC-MS.

-

Mechanism: High-energy electron impact induces radical cation formation (

).[1] -

Behavior: The aromatic pyrrole ring stabilizes the molecular ion (

139), typically yielding a distinct parent peak. However, the aliphatic side chain is prone to rapid

Electrospray Ionization (ESI) - Positive Mode

Best for: Quantification, trace analysis in biological matrices, and LC-MS workflows.

-

Mechanism: Soft ionization yields the protonated molecular ion

. -

Behavior: The pyrrole nitrogen is weakly basic (

), but the ether oxygen can accept a proton. Under acidic mobile phase conditions (0.1% Formic Acid), the

Part 3: Mechanistic Fragmentation Analysis

Understanding the bond dissociation energies (BDE) within the side chain is critical for interpreting the mass spectrum.

fragmentation Pathway A: The Ether Cleavage (EI)

The most thermodynamically favorable pathway involves the cleavage of the C-C bond between the

-

Primary Cleavage: The molecular ion (

139) undergoes-

Pathway A1 (Ether driven): Formation of the oxonium ion

( -

Pathway A2 (Pyrrole driven): Retention of the positive charge on the pyrrole-containing fragment. Cleavage releases the neutral radical

.-

Fragment Ion:

-

Calculation:

Wait. Mass of side chain -

Let's correct the mass balance:

-

Whole Molecule: 139

-

Loss of

(Mass 45): -

Diagnostic Ion:

94 (1-(1H-pyrrol-1-yl)ethyl cation).

-

-

-

Fragmentation Pathway B: Ring-Internal Rearrangement

N-alkyl pyrroles often undergo ring expansion or H-transfer.

-

Tropylium-like Analog: The

94 ion can rearrange to a pyridinium-like species, exhibiting high stability. -

Pyrrole Ring Fragments: Further breakdown yields

67 (pyrrole cation) and

Fragmentation Topology (DOT Diagram)

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway showing the dominant

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols standardize the analysis of this compound.

GC-MS Method (Purity & Structural ID)

Rationale: GC is preferred due to the compound's volatility and lack of labile protons.

| Parameter | Setting | Note |

| Column | DB-5ms or equivalent (30m x 0.25mm x 0.25µm) | Non-polar stationary phase prevents tailing of the amine. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard for EI-MS. |

| Inlet Temp | 250°C | Ensure complete volatilization without pyrolysis. |

| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) | Slow ramp captures the early eluting ether. |

| Ion Source | EI (70 eV), 230°C | Standard ionization energy. |

| Scan Range | Captures low mass ring fragments and molecular ion. |

LC-MS/MS Method (Quantification)

Rationale: For trace analysis in aqueous or biological mixtures where GC is unsuitable.

| Parameter | Setting | Note |

| Column | C18 Reverse Phase (2.1 x 50mm, 1.7µm) | UHPLC column for high throughput. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid promotes protonation ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |

| Gradient | 5% B to 95% B over 5 min | General screening gradient. |

| Source | ESI Positive Mode | Capillary Voltage: 3.5 kV. |

| MRM Transition | Loss of methoxy-methyl ether group. | |

| MRM Transition | Formation of pyrrole ring fragment. |

Analytical Workflow Logic

Figure 2: Decision matrix for selecting the appropriate mass spectrometry workflow based on analytical goals.

Part 5: Data Interpretation Guide

When reviewing the mass spectra, use this validation checklist to confirm the identity of this compound.

-

Molecular Ion Check:

-

EI: Look for

139. It should be approximately 10-30% relative abundance. If absent, check inlet temperature (thermal degradation). -

ESI: Look for

140 (

-

-

Isotopic Pattern:

-

The M+1 peak (

140 in EI) should be ~9% of the parent peak (due to 8 Carbons x 1.1%). Significant deviation suggests co-elution or incorrect formula.

-

-

Fragment Confirmation:

-

Presence of

94 is the strongest indicator of the N-(2-propyl) pyrrole core. -

Presence of

45 confirms the methoxy-methyl tail.

-

References

-

BenchChem Technical Support. (2025).[1][2] Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem. Link

-

National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectrometry Data Center: Pyrrole and N-Alkylpyrrole Fragmentation Data. NIST Standard Reference Database. Link

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Reference for general ether alpha-cleavage mechanisms). Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for McLafferty rearrangement and aromatic fragmentation). Link

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: 1-methoxypropan-2-yl derivatives. ECHA.[3][4] Link

Sources

Technical Whitepaper: Solubility Profiling and Physicochemical Characterization of 1-(1-methoxypropan-2-yl)-1H-pyrrole

Executive Summary

The compound 1-(1-methoxypropan-2-yl)-1H-pyrrole represents a specialized class of N-substituted pyrroles, frequently encountered as a synthetic intermediate or a process-related impurity (PRI) in the manufacturing of pharmaceutical agents involving Paal-Knorr pyrrole synthesis. Its structure combines a lipophilic, electron-rich aromatic pyrrole ring with a polar, ether-containing alkyl side chain.

This guide provides a comprehensive technical analysis of its solubility behavior. Unlike simple solvents, this molecule exhibits amphiphilic characteristics —the pyrrole ring drives affinity for non-polar media, while the methoxy-ether tail facilitates interaction with polar aprotic solvents. Understanding this duality is critical for optimizing extraction yields, designing recrystallization protocols, and validating HPLC analytical methods.

Physicochemical Basis & Structure-Property Relationships (SPR)

To predict and manipulate the solubility of this target molecule, we must deconstruct its molecular interactions.

Structural Analysis[1]

-

Core Scaffold: 1H-Pyrrole (Five-membered aromatic heterocycle).[1]

-

Nature: Electron-rich, hydrophobic, susceptible to oxidation.

-

Solubility Driver: Van der Waals dispersion forces;

-

-

-

N-Substituent: 1-methoxypropan-2-yl group.[2]

-

Nature: Flexible alkyl linker with a terminal ether oxygen.

-

Solubility Driver: Dipole-dipole interactions; Hydrogen bond acceptor (ether oxygen).

-

Theoretical Physicochemical Parameters

Note: Values are calculated based on group contribution methods for N-alkyl pyrroles.

| Parameter | Predicted Value | Implication for Solubility |

| Molecular Weight | ~139.19 g/mol | Low MW favors solubility in diverse solvents.[3] |

| LogP (Octanol/Water) | 1.8 – 2.2 | Lipophilic. Prefers organic phases over aqueous buffers. |

| H-Bond Donors | 0 | No -OH or -NH groups; cannot donate H-bonds. |

| H-Bond Acceptors | 2 | Ether oxygen + Pyrrole ring system. |

| Physical State | Liquid (Oil) | Low melting point due to N-substitution disrupting packing. |

Solubility Profile by Solvent Class

The following data categorizes the solubility behavior of this compound. This profile is derived from the "Like Dissolves Like" principle applied to N-alkylated heteroaromatics.

Solubility Data Table

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary extraction solvent. Strong dispersion forces match the pyrrole ring. |

| Alcohols | Methanol, Ethanol, IPA | High (>50 mg/mL) | The ether oxygen accepts H-bonds from the solvent hydroxyls. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Dipole-dipole interactions stabilize the polar ether tail. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good (>30 mg/mL) | Compatible polarity; useful for back-extraction. |

| Hydrocarbons | Hexane, Heptane | Moderate (10-30 mg/mL) | Soluble due to the lipophilic pyrrole/alkyl chain, but less than in DCM. |

| Aqueous | Water (pH 7.0) | Low (<1 mg/mL) | The hydrophobic pyrrole ring dominates; lacks H-bond donation to break water network. |

| Acidic Aqueous | 0.1 N HCl | Low to Unstable | Warning: Pyrroles are acid-sensitive and may polymerize (form "pyrrole red"). |

Critical Process Insight: The "Oil-Out" Phenomenon

In mixed solvent systems (e.g., Methanol/Water), this compound is prone to "oiling out" rather than precipitating as a solid. This occurs because the melting point is likely below ambient temperature.

-

Mitigation: Use a tertiary solvent system or temperature-controlled liquid-liquid extraction (LLE) rather than crystallization for purification.

Experimental Protocol: Thermodynamic Solubility Determination

For regulatory submissions or precise formulation, theoretical values must be validated experimentally. The following protocol uses the Saturation Shake-Flask Method coupled with HPLC-UV quantification.

Materials Required

-

Test Substance: >50 mg of this compound.

-

Solvents: HPLC Grade (Water, Methanol, Acetonitrile).

-

Equipment: Orbital shaker, Centrifuge (15,000 rpm), HPLC system with DAD/UV detector.

-

Syringe Filters: 0.22 µm PTFE (hydrophobic) or PVDF.

Step-by-Step Methodology

-

Preparation of Supersaturation:

-

Add excess test compound (liquid oil) to 2 mL of the target solvent in a glass vial until a distinct phase separation (droplets) or turbidity persists.

-

-

Equilibration:

-

Agitate the vials on an orbital shaker at 25°C ± 1°C for 24 hours .

-

Note: For pyrroles, protect from light (wrap vials in foil) to prevent photo-oxidation.

-

-

Phase Separation:

-

Centrifuge the samples at 15,000 rpm for 10 minutes to separate the undissolved oil phase from the saturated supernatant.

-

-

Filtration:

-

Draw the supernatant and filter through a 0.22 µm PTFE filter .

-

Critical: Discard the first 200 µL of filtrate to account for filter adsorption saturation.

-

-

Quantification (HPLC-UV):

-

Dilute the filtrate 1:100 with Mobile Phase to bring it within the linear calibration range.

-

Inject into HPLC (C18 Column, Gradient Acetonitrile/Water).

-

Detect at 220-254 nm (Pyrrole absorption band).

-

Visualizing the Workflow

Figure 1: Standardized workflow for thermodynamic solubility assessment of liquid intermediates.

Strategic Applications: Extraction & Purification

Based on the solubility profile, the following strategies are recommended for isolating this molecule from reaction mixtures (e.g., Paal-Knorr synthesis).

Solvent Selection Logic (Hansen Parameters)

The extraction strategy relies on the high solubility in chlorinated solvents and low solubility in water.

Figure 2: Decision tree for isolation of this compound from aqueous reaction media.

Recommended Purification Protocol

-

Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) (Ratio 1:1 v/v).

-

Washing: Wash the organic phase twice with Water to remove unreacted amines or inorganic salts.

-

Note: The target pyrrole will remain in the DCM layer due to its LogP ~2.0.

-

-

Drying: Dry the organic layer over anhydrous Sodium Sulfate (

). -

Concentration: Remove solvent under reduced pressure (Rotary Evaporator).

-

Caution: Monitor vacuum pressure; the compound is a liquid and may be volatile under high vacuum/heat.

-

References

-

PubChem. Pyrrole: Compound Summary and Physical Properties. National Library of Medicine. Available at: [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. (Standard protocol reference for thermodynamic solubility).

-

Amarnath, V., et al. (1991).[4] Mechanism of the Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry. (Context for synthesis and impurity profiling). Available at: [Link]

-

Evotec. Thermodynamic Solubility Assay Protocols. Available at: [Link]

Sources

theoretical calculations for 1-(1-methoxypropan-2-yl)-1H-pyrrole structure

An In-Depth Technical Guide to the Theoretical Structural Analysis of 1-(1-methoxypropan-2-yl)-1H-pyrrole

Abstract

This whitepaper provides a comprehensive technical guide for conducting theoretical calculations to elucidate the three-dimensional structure and electronic properties of this compound. Aimed at researchers, computational chemists, and drug development professionals, this document details a robust computational workflow rooted in Density Functional Theory (DFT). We will explore the rationale behind methodological choices, from the selection of functionals and basis sets to the specifics of geometry optimization, vibrational frequency analysis, and the calculation of key electronic descriptors. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility. By synthesizing established quantum chemical methods with practical insights, this guide serves as a blueprint for predicting the molecular characteristics that govern the behavior of novel pyrrole derivatives in medicinal chemistry and materials science.

Introduction: The Convergence of Computational Chemistry and Pyrrole Scaffolds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among them, the pyrrole ring is a privileged scaffold, present in natural products and synthetic drugs. Its unique electronic structure and ability to be functionalized make it a cornerstone of medicinal chemistry. The specific N-substitution of the pyrrole ring, in this case with a 1-methoxypropan-2-yl group, can significantly influence its conformational flexibility, steric profile, and electronic properties, thereby modulating its interaction with biological targets.

Predicting these properties in silico before undertaking costly and time-consuming synthesis is a cornerstone of modern drug discovery.[2] Theoretical calculations, particularly those based on quantum mechanics, provide a powerful lens to examine molecular structures and energies at the sub-atomic level.[3] This guide outlines the theoretical and practical steps to perform a rigorous computational analysis of this compound, providing a foundational understanding of its structural and electronic landscape.

Theoretical Background: The Quantum Mechanical Foundation

A robust computational analysis begins with a solid theoretical framework. The choice of method is critical and dictates the balance between accuracy and computational cost.

The Quantum Mechanical Approach

Unlike classical molecular mechanics (MM), which relies on empirical force fields, quantum mechanics (QM) methods solve the time-independent Schrödinger equation to describe the behavior of electrons in a molecule.[3] This ab initio approach provides detailed electronic structure information, which is essential for understanding reactivity, spectroscopy, and intermolecular interactions.[2]

Density Functional Theory (DFT): The Method of Choice

For molecules of this size, Density Functional Theory (DFT) offers an optimal compromise between computational efficiency and accuracy.[2][4] DFT calculates the electronic energy based on the molecule's electron density rather than the complex many-electron wavefunction. This approach has become the workhorse of computational chemistry for studying organic molecules. A widely used and well-validated functional for such systems is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which judiciously mixes Hartree-Fock exchange with DFT exchange-correlation.[5][6]

Selecting the Right Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For this compound, a Pople-style basis set such as 6-311++G(d,p) is highly recommended.[5][7]

-

6-311G : A triple-zeta basis set, providing a flexible description of the valence electrons.

-

++ : Diffuse functions added to both heavy atoms and hydrogen, crucial for accurately describing lone pairs and non-covalent interactions.

-

(d,p) : Polarization functions added to heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron distribution, which is essential for describing chemical bonds accurately.[7]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating workflow for the structural and electronic analysis of this compound.

Step 1: Initial 3D Structure Construction

The first step is to build an initial, plausible 3D structure of the molecule. This can be done using any standard molecular builder software (e.g., Avogadro, ChemDraw, GaussView). It is not necessary for this initial structure to be perfect, as the subsequent optimization step will refine it.

Step 2: Geometry Optimization

Geometry optimization is the process of finding the coordinates on the potential energy surface that correspond to a local energy minimum.[8][9] This procedure iteratively adjusts the positions of the atoms to minimize the total energy of the molecule, resulting in a stable, low-energy conformation.

Protocol for Geometry Optimization:

-

Input: The initial 3D structure of this compound.

-

Basis Set: 6-311++G(d,p).[7]

-

Task: Opt (Optimization).

-

Convergence Criteria: Use tight or very tight convergence criteria to ensure a true minimum is found.

-

Output: An optimized 3D coordinate file and the final electronic energy.

Step 3: Vibrational Frequency Analysis

A frequency calculation must be performed on the optimized geometry. This step is a critical validation of the optimization process.[10]

Causality: The calculation of vibrational frequencies involves computing the second derivatives of the energy with respect to nuclear displacement (the Hessian matrix).[8]

-

A true energy minimum will have all real (positive) vibrational frequencies.

-

A transition state will have exactly one imaginary frequency.

-

A higher-order saddle point will have more than one imaginary frequency.

Therefore, confirming the absence of imaginary frequencies validates that the optimized structure is a true minimum. Additionally, this calculation provides the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[11]

Protocol for Vibrational Frequency Analysis:

-

Input: The optimized structure from Step 2.

-

Method: DFT (same functional and basis set as optimization).

-

Task: Freq (Frequency).

-

Output: A list of vibrational frequencies, their intensities, and the zero-point vibrational energy (ZPVE).

Step 4: Electronic Property Analysis

Once the optimized structure is validated, a single-point energy calculation can be performed to derive various electronic properties.

Protocol for Electronic Property Analysis:

-

Input: The validated optimized structure.

-

Method: DFT (same functional and basis set).

-

Task: SP (Single Point) with additional keywords for specific properties (e.g., Pop=NBO, Geom=AllCheck).

-

Analysis:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[7][12]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[5][12]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[12]

-

Workflow Visualization

The following diagram illustrates the logical flow of the computational protocol.

Caption: A workflow for the theoretical analysis of molecular structure.

Analysis and Interpretation of Predicted Data

The output of these calculations provides a wealth of quantitative data. The following tables present hypothetical yet representative data for this compound, based on calculations for similar N-substituted pyrroles.[6][13][14]

Predicted Structural and Electronic Properties

| Parameter | Predicted Value | Significance |

| Total Electronic Energy | (Value in Hartrees) | A key indicator of molecular stability; used for comparing conformers. |

| Dipole Moment | ~2.0 - 2.5 Debye | Reflects the overall polarity of the molecule.[13] |

| HOMO Energy | ~ -6.5 eV | Related to the ionization potential; indicates electron-donating ability.[12] |

| LUMO Energy | ~ 0.5 eV | Related to the electron affinity; indicates electron-accepting ability.[12] |

| HOMO-LUMO Gap | ~ 7.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[7] |

| Lowest Vibrational Freq. | > 0 cm⁻¹ | Confirms the structure is a true energy minimum. |

Predicted Geometrical Parameters

| Bond/Angle | Predicted Value | Comparison & Insight |

| N1-C2 Bond Length | ~1.37 Å | Typical for N-C bonds in pyrrole rings, indicating partial double bond character.[11] |

| C2=C3 Bond Length | ~1.38 Å | Shorter than a typical C-C single bond, consistent with aromaticity.[11] |

| N1-C(substituent) Bond | ~1.45 Å | Standard N-C single bond length. |

| C-N-C Angle (in ring) | ~109.8° | Consistent with the geometry of a five-membered ring.[11] |

Interpretation of Electronic Properties

-

Frontier Orbitals: The HOMO is likely to be localized on the electron-rich pyrrole ring, making it the primary site for electrophilic attack. The LUMO may have contributions from both the ring and the substituent. The energy of these orbitals is fundamental to predicting how the molecule will participate in chemical reactions.[15][16]

-

Molecular Electrostatic Potential (MEP): An MEP map would likely show a negative potential (red/yellow) above the pyrrole ring, corresponding to the π-electron cloud, and around the oxygen atom of the methoxy group. These are the most likely sites for interaction with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the hydrogen atoms.[5]

Logical Relationships of Calculated Properties

Caption: The relationship between optimized geometry and derived properties.

Advanced Applications & Further Studies

The foundational calculations described above open the door to more advanced investigations relevant to drug development.

-

Solvation Effects: Re-running the optimization and property calculations within a Polarizable Continuum Model (PCM) can simulate the effects of a solvent (e.g., water), providing more biologically relevant results.[7][12]

-

Conformational Analysis: The flexible side chain may allow for multiple low-energy conformers. A conformational search is necessary to identify the global minimum energy structure.

-

Molecular Docking: The optimized structure and its calculated partial charges can be used as an input for molecular docking simulations to predict how the molecule binds to a specific protein target.[5]

Conclusion

This guide has detailed a rigorous, first-principles workflow for the theoretical analysis of this compound. By employing Density Functional Theory with an appropriate functional and basis set, researchers can reliably predict the molecule's three-dimensional structure, vibrational spectra, and key electronic properties. The causality-driven protocol, which includes geometry optimization followed by a validating frequency calculation, ensures the scientific integrity of the results. The insights gained from this computational analysis—from bond lengths and angles to the nature of frontier orbitals and electrostatic potential—provide an invaluable foundation for understanding the molecule's chemical behavior, guiding synthetic efforts, and accelerating its potential development in pharmaceutical or materials science applications.

References

-

Isomerization of Pyrrole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A. [Link]

-

INVESTIGATION ON THE THERMOCHEMISTRY, MOLECULAR SPECTROSCOPY AND STRUCTURAL PARAMETERS OF PYRROLE AND ITS ISOMERS: A QUANTUM. Journal of the Chemical Society of Nigeria. [Link]

-

Synthesis, dielectric properties, molecular docking and ADME studies of pyrrole-3-ones. Journal of Molecular Structure. [Link]

-

Optimization methods — Computational Chemistry from Laptop to HPC. VeloxChem. [Link]

-

Computational Chemistry Methods and Programs. University of Wisconsin-Madison. [Link]

-

An overview of computational methods for molecular modeling. Sohlberg Research Group. [Link]

-

Noncovalent interactions of aromatic heterocycles: rotational spectroscopy and theoretical calculations of the thiazole–CF4 and thiazole–SF6 complexes. Physical Chemistry Chemical Physics. [Link]

-

Computational Chemistry Using Modern Electronic Structure Methods. Request PDF on ResearchGate. [Link]

-

Molecular Structure Optimization Based on Electrons–Nuclei Quantum Dynamics Computation. ACS Omega. [Link]

-

A quantum chemical study on the molecular interaction between pyrrole and ionic liquids. Request PDF on ResearchGate. [Link]

-

Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Helvetica Chimica Acta. [Link]

-

Density functional studies of the stepwise substitution of pyrrole, furan, and thiophene with BCO. PubMed. [Link]